molecular formula C8H9ClINO2 B3240602 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine CAS No. 144290-14-2

2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine

Cat. No.: B3240602
CAS No.: 144290-14-2
M. Wt: 313.52 g/mol
InChI Key: QPAGFOXOFQGBMW-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 2-chloro-4-methoxypyridine followed by iodination and methoxymethylation under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and coupled aromatic compounds.

Scientific Research Applications

2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

    2-Chloro-4-methoxypyridine: Lacks the iodine and methoxymethyl groups, resulting in different chemical properties and reactivity.

    4-Iodo-2-methoxypyridine: Similar structure but without the chlorine and methoxymethyl groups.

    2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a methoxymethyl group, leading to different reactivity.

Uniqueness: 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine is unique due to the combination of chlorine, iodine, and methoxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO2/c1-12-4-5-6(10)3-7(9)11-8(5)13-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAGFOXOFQGBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=C(C=C1I)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222385
Record name 6-Chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144290-14-2
Record name 6-Chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144290-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-chloro-4-iodo-2-methoxy-3-pyridinecarboxaldehyde (1.07 g, 3.60 mmol), triethylsilane (0.86 mL, 5.40 mmol) and methanol (0.43 mL, 10.6 mmol) at 0° C. was added trifluoroacetic acid (2.2 mL, 28.6 mmol), and the resulting solution was stirred at 25° C. for 14 h. After dilution with ether (30 mL), saturated NaHCO3 was added until the aqueous phase was rendered basic. The aqueous layer was extracted with ether (10 mL), and the combined ether layers were washed with water (10 mL) and brine (10 mL), and dried (Na2SO4) Concentration gave the crude product which was purified by radial PLC (silica gel, 5% ethyl acetate/hexanes) to afford 2-chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine as a white solid (1.05 g, 93%): mp 69°-72° C. Recrystallization from hexanes provided an analytical sample: mp 74°-75° C. 1H NMR (300 MHz, CDCl3)δ7.40 (S, lH), 4.53 (s, 2H), 3.96 (s, 3H), 3.42 (s, 3H); IR (nujol) 1550, 1300, 1115, 1090, 1020, 940, 905, 830, 720 cm-1.
Name
6-chloro-4-iodo-2-methoxy-3-pyridinecarboxaldehyde
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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